molecular formula C11H7N3O2 B3038220 2-(2,2-dicyanoethenylamino)benzoic Acid CAS No. 811841-69-7

2-(2,2-dicyanoethenylamino)benzoic Acid

Cat. No. B3038220
CAS RN: 811841-69-7
M. Wt: 213.19 g/mol
InChI Key: XQLSFKXOYYUDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dicyanoethenylamino)benzoic acid, also known as DCNEB, is an organic compound with a wide range of applications in biochemistry, medicine, and research. DCNEB has been used as a reagent in the synthesis of various compounds, including drugs and pharmaceuticals, and as a catalyst in various biochemical and physiological processes. DCNEB is also used as a stabilizing agent in the production of enzymes and other proteins.

Scientific Research Applications

Use in Food, Cosmetic, and Pharmaceutical Products

2-(2,2-dicyanoethenylamino)benzoic acid, as a derivative of benzoic acid, has applications in food, cosmetics, hygiene, and pharmaceutical products. Benzoic acid and its derivatives are known for their antibacterial and antifungal preservatives and as flavoring agents. These compounds are widely distributed in the environment, including water, soil, and air, due to their extensive use and occurrence in plant and animal tissues (del Olmo, Calzada, & Nuñez, 2017).

Thermodynamic Study in Pharmaceutical Research

Benzoic acid derivatives, including 2-(2,2-dicyanoethenylamino)benzoic acid, serve as model compounds for drug substances in pharmaceutical research. Understanding their phase behavior, solubility in water and organic solvents, and stability is crucial for drug development and process design. Studies have used models like Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to predict and analyze these properties (Reschke, Zherikova, Verevkin, & Held, 2016).

Analysis of Chemical Properties and Reactions

The chemical properties of benzoic acid derivatives like 2-(2,2-dicyanoethenylamino)benzoic acid have been a subject of study, focusing on their behavior under various conditions. For instance, research on the mechanism of water loss from the molecular ion of 2-(phenylamino)benzoic acid, a related compound, can provide insights into the behavior of similar compounds under electron impact conditions (Ramana & Srinivas, 1984).

Application in Organic Electronics

Benzoic acid derivatives are also explored for their application in organic electronics, such as in the design of organic dyes for dye-sensitized solar cells. These compounds can serve as electron donors or acceptors in the structure of organic sensitizers, influencing the efficiency and performance of solar cells (Ferdowsi et al., 2018).

properties

IUPAC Name

2-(2,2-dicyanoethenylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-8(6-13)7-14-10-4-2-1-3-9(10)11(15)16/h1-4,7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLSFKXOYYUDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-dicyanoethenylamino)benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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